molecular formula C12H20N4O B2397992 5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine CAS No. 2101196-14-7

5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine

Cat. No.: B2397992
CAS No.: 2101196-14-7
M. Wt: 236.319
InChI Key: OSHAHBBHDCTFLJ-UHFFFAOYSA-N
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Description

5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine is a compound that features a piperidine ring, a pyrazole ring, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazine derivative with a β-keto ester can form the pyrazole ring, which is then functionalized to introduce the piperidine group .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of catalysts and specific reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine structures, such as piperine and piperidinones.

    Pyrazole Derivatives: Compounds like pyrazolopyrimidines and pyrazolotriazoles.

Uniqueness

5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine is unique due to its specific combination of a piperidine ring, a pyrazole ring, and a propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(4-amino-2-propylpyrazol-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-2-6-16-11(10(13)9-14-16)12(17)15-7-4-3-5-8-15/h9H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHAHBBHDCTFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)N)C(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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